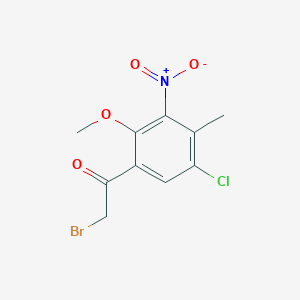
(Z)-2-(5-(2-chlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(Z)-2-(5-(2-chlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide" is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. The structure of this compound suggests it may have potential applications in pharmaceuticals or as a herbicide, given the related structures' activities.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of the specific compound , they do offer insight into the synthesis of related compounds. For instance, paper discusses the synthesis of a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which share some structural features with the compound of interest. These compounds were synthesized as herbicidal inhibitors and showed good herbicidal activities. The synthesis involved introducing a suitable group at the 3-position of acrylate, which was essential for high herbicidal activity.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is crucial for their biological activity. Paper describes the crystal structures of two (oxothiazolidin-2-ylidene)acetamides, which are structurally related to the compound . The crystal structures of these compounds were analyzed and compared, providing a foundation for understanding how structural variations can affect the properties and potential applications of these molecules.
Chemical Reactions Analysis
The chemical reactions involving thiazolidinone derivatives typically revolve around their reactivity at the 2-position of the thiazolidinone ring. Although the papers provided do not detail the chemical reactions specific to the compound of interest, they do suggest that the reactivity of similar compounds can be manipulated to achieve desired biological effects, such as herbicidal activity mentioned in paper .
Physical and Chemical Properties Analysis
科学的研究の応用
Synthesis and Antimicrobial Activities
The synthesis of thiazolidinone derivatives has been explored, with some compounds showing promising antimicrobial activities against a range of microbial species. For instance, Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, demonstrating antimicrobial potential. Similarly, research by Krátký, Vinšová, and Stolaříková (2017) focused on rhodanine-3-acetic acid derivatives, revealing significant activity against mycobacteria and other pathogens.
- Gouda et al., 2010 - European Journal of Medicinal Chemistry
- Krátký, Vinšová, & Stolaříková, 2017 - Bioorganic & Medicinal ChemistrySeveral studies have evaluated the anticancer potential of thiazolidinone derivatives. Havrylyuk et al. (2010) performed antitumor screening of novel 4-thiazolidinones containing a benzothiazole moiety, finding some compounds with significant activity on various cancer cell lines. Another study by Kryshchyshyn-Dylevych (2020) synthesized 5-ylidene derivatives of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides and identified compounds that selectively inhibited the growth of CNS, kidney, and breast cancer cell lines.
- Havrylyuk et al., 2010 - European Journal of Medicinal Chemistry
- Kryshchyshyn-Dylevych, 2020Research has also explored the herbicidal and hypoglycemic activities of thiazolidinone derivatives. Wang et al. (2004) synthesized 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates with good herbicidal activities. In the domain of metabolic disorders, Nikaljea et al. (2012) reported the synthesis of novel derivatives showing significant hypoglycemic activity in animal models.
特性
IUPAC Name |
(2Z)-2-[5-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c1-24-19(26)16(12-23)21-25(14-7-5-8-15(11-14)28-2)20(27)18(29-21)10-13-6-3-4-9-17(13)22/h3-9,11,18H,10H2,1-2H3,(H,24,26)/b21-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETZJPPOYBJFKY-PGMHBOJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2Cl)C3=CC(=CC=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2Cl)C3=CC(=CC=C3)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-(2-chlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(methylsulfanyl)-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2554158.png)
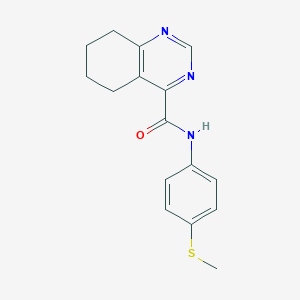
![Methyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2554162.png)
![3-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2554164.png)
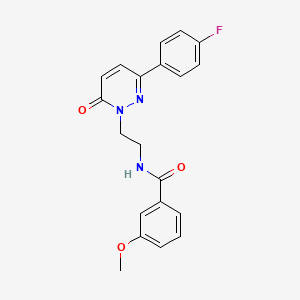
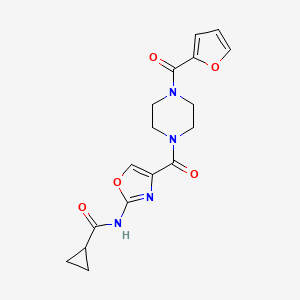


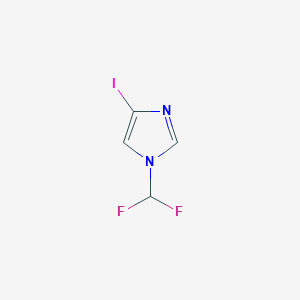

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2554174.png)
![tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2554175.png)
